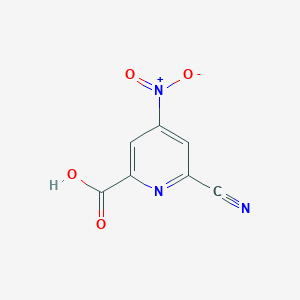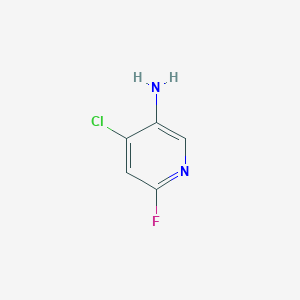
Sodium 3-(3-(trifluoromethyl)phenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-(3-(trifluoromethyl)phenyl)propanoate is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-(3-(trifluoromethyl)phenyl)propanoate typically involves a multi-step process. One common method includes the Mizoroki-Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by palladium acetate (Pd(OAc)2) in the presence of tetrabutylammonium acetate (nBu4NOAc). This is followed by hydrogenation of the crude mixture of products in a cascade process . The final step involves treating the mixture with potassium diisobutyl-tert-butoxyaluminum hydride (PDBBA) under mild conditions to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of microwave-assisted conditions to reduce reaction times without affecting selectivity and yield . The palladium species used in the reaction can be efficiently recovered and reused, making the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 3-(3-(trifluoromethyl)phenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Sodium 3-(3-(trifluoromethyl)phenyl)propanoate has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Sodium 3-(3-(trifluoromethyl)phenyl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with hydrophobic regions of biomolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 3-(trifluoromethyl)benzoate
- Sodium 3-(trifluoromethyl)phenylacetate
- Sodium 3-(trifluoromethyl)phenylpropionate
Uniqueness
Sodium 3-(3-(trifluoromethyl)phenyl)propanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications .
Propiedades
Fórmula molecular |
C10H8F3NaO2 |
|---|---|
Peso molecular |
240.15 g/mol |
Nombre IUPAC |
sodium;3-[3-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C10H9F3O2.Na/c11-10(12,13)8-3-1-2-7(6-8)4-5-9(14)15;/h1-3,6H,4-5H2,(H,14,15);/q;+1/p-1 |
Clave InChI |
BHEWWZVSHOPXOY-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)CCC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one](/img/structure/B14854840.png)


![Tert-butyl [2-(trifluoromethyl)pyrimidin-5-YL]methylcarbamate](/img/structure/B14854860.png)


![9-Chloro-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14854868.png)


